molecular formula C5H3Cl2NS B2785848 2,3-Dichloro-4-mercaptopyridine CAS No. 1803809-56-4

2,3-Dichloro-4-mercaptopyridine

Cat. No.: B2785848
CAS No.: 1803809-56-4
M. Wt: 180.05
InChI Key: WYVPVNXMXYQNSP-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-mercaptopyridine is a chemical compound with the molecular formula C5H3Cl2NS It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and a mercapto group (–SH) at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-mercaptopyridine typically involves the chlorination of 4-mercaptopyridine. One common method is the reaction of 4-mercaptopyridine with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

C5H4NSH+Cl2C5H3Cl2NSH+HCl\text{C}_5\text{H}_4\text{NSH} + \text{Cl}_2 \rightarrow \text{C}_5\text{H}_3\text{Cl}_2\text{NSH} + \text{HCl} C5​H4​NSH+Cl2​→C5​H3​Cl2​NSH+HCl

Another method involves the use of pentachloropyridine as a starting material, which is reacted with potassium or sodium hydrogen sulfide to yield 2,3,5,6-tetrachloro-4-mercaptopyridine. This intermediate can then be selectively dechlorinated to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The use of phase transfer catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-mercaptopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding less chlorinated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used to oxidize the mercapto group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the chlorine atoms.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2,3-diamino-4-mercaptopyridine or 2,3-dialkoxy-4-mercaptopyridine can be formed.

    Oxidation Products: Oxidation of the mercapto group can yield 2,3-dichloro-4-pyridyl disulfide or 2,3-dichloro-4-pyridyl sulfonic acid.

    Reduction Products: Reduction can lead to the formation of 2-chloro-4-mercaptopyridine or 4-mercaptopyridine.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-mercaptopyridine involves its interaction with molecular targets through its reactive functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Properties

IUPAC Name

2,3-dichloro-1H-pyridine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NS/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVPVNXMXYQNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=S)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803809-56-4
Record name 2,3-dichloropyridine-4-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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